(5Z)-3-cyclohexyl-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one
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Overview
Description
(5Z)-3-CYCLOHEXYL-5-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a cyclohexyl group, a methoxy group, and a sulfanylideneimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-CYCLOHEXYL-5-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, including the formation of the imidazolidinone core, the introduction of the cyclohexyl group, and the attachment of the methoxy and propan-2-yl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-CYCLOHEXYL-5-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(5Z)-3-CYCLOHEXYL-5-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-3-CYCLOHEXYL-5-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(5Z)-3-CYCLOHEXYL-5-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: Unique due to its specific functional groups and structural features.
Dichloroaniline: Similar in terms of having multiple functional groups but differs in its core structure and reactivity.
Heparinoid: Similar in terms of biological activity but differs significantly in structure and mechanism of action.
Uniqueness
The uniqueness of (5Z)-3-CYCLOHEXYL-5-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
Molecular Formula |
C22H30N2O2S |
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Molecular Weight |
386.6 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C22H30N2O2S/c1-14(2)18-12-16(15(3)11-20(18)26-5)13-19-21(25)24(22(27)23(19)4)17-9-7-6-8-10-17/h11-14,17H,6-10H2,1-5H3/b19-13- |
InChI Key |
COFBSSUBRVBLCZ-UYRXBGFRSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1/C=C\2/C(=O)N(C(=S)N2C)C3CCCCC3)C(C)C)OC |
Canonical SMILES |
CC1=CC(=C(C=C1C=C2C(=O)N(C(=S)N2C)C3CCCCC3)C(C)C)OC |
Origin of Product |
United States |
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